Nandrolone formate

Description

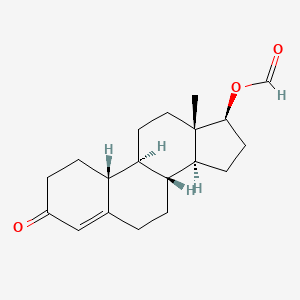

Structure

3D Structure

Properties

CAS No. |

38937-24-5 |

|---|---|

Molecular Formula |

C19H26O3 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] formate |

InChI |

InChI=1S/C19H26O3/c1-19-9-8-15-14-5-3-13(21)10-12(14)2-4-16(15)17(19)6-7-18(19)22-11-20/h10-11,14-18H,2-9H2,1H3/t14-,15+,16+,17-,18-,19-/m0/s1 |

InChI Key |

VTJPCIHYJUPQQW-ZOFHRBRSSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC=O)CCC4=CC(=O)CC[C@H]34 |

Canonical SMILES |

CC12CCC3C(C1CCC2OC=O)CCC4=CC(=O)CCC34 |

Origin of Product |

United States |

Historical and Conceptual Foundations of Nandrolone Research

Early Steroid Synthesis and the Discovery of 19-Nortestosterone (Nandrolone)

The journey to create nandrolone (B1676933) and its derivatives is rooted in the mid-20th-century quest to modify the testosterone (B1683101) molecule. The primary goal was to amplify its anabolic (tissue-building) properties while minimizing its androgenic (masculinizing) effects. nih.gov This led to the synthesis of 19-nortestosterone, commonly known as nandrolone, in 1950. wikipedia.org

A pivotal breakthrough in the synthesis of nandrolone was the application of the Birch reduction, an organic reaction named after the Australian chemist Arthur Birch. acs.orgwikipedia.org This method provided an efficient pathway to create 19-nor steroids from estrogenic precursors like estrone or estradiol (B170435). acs.orgchemicalbook.com The general process involves:

Starting Material : The synthesis often begins with estradiol, which is first converted to its 3-methyl ether. chemicalbook.com

Birch Reduction : The estradiol methyl ether undergoes reduction using an alkali metal (like lithium or sodium) dissolved in liquid ammonia, with an alcohol serving as a proton source. chemicalbook.comharvard.edu This reaction selectively reduces the aromatic A-ring of the steroid nucleus, yielding a dihydro enol ether intermediate. acs.orgchemicalbook.com

Hydrolysis : The intermediate is then treated with acid, which hydrolyzes the enol ether to a ketone and shifts the position of a double bond to form the stable α,β-unsaturated ketone structure characteristic of nandrolone. acs.orgchemicalbook.comunam.mx

This innovative synthetic route allowed for the efficient production of 19-nortestosterone, distinguishing it from testosterone by the absence of a methyl group at the C-19 position. wikipedia.org This seemingly minor structural alteration has profound implications for its biological activity, notably creating a more favorable ratio of anabolic to androgenic effects compared to testosterone. nih.govwikipedia.org

Evolution of Nandrolone Esters in Chemical and Biological Research

Following the successful synthesis of the base nandrolone molecule, researchers focused on modifying its delivery and duration of action for potential therapeutic use. This led to the development of nandrolone esters, which are prodrugs of nandrolone. wikipedia.org Esterification involves attaching a carboxylic acid chain to the 17β-hydroxyl group of the nandrolone molecule. wikipedia.org This modification increases the compound's oil solubility and slows its release from the injection site into the bloodstream. uomustansiriyah.edu.iq Once in circulation, enzymes cleave the ester bond, releasing free nandrolone to interact with target tissues. wikipedia.org

The length and structure of the ester chain directly influence the drug's pharmacokinetic profile, particularly its half-life and duration of action. nih.gov Shorter esters result in a faster release and shorter active life, while longer esters provide a much slower release and prolonged activity. nih.gov This principle guided the development of various nandrolone esters, each with a distinct therapeutic window.

Nandrolone formate (B1220265), as the C17β formate ester of nandrolone, represents one of these synthetic modifications. wikipedia.org Though it never reached the market, its creation was part of the systematic exploration of structure-activity relationships among steroid esters. wikipedia.org

| Compound | Year of Introduction | Ester Type |

| Nandrolone Phenylpropionate | 1959 | Short Ester |

| Nandrolone Decanoate (B1226879) | 1962 | Long Ester |

This interactive table shows the introduction years for the two most prominent nandrolone esters that were widely adopted for medical use. wikipedia.orgwikipedia.org

Research demonstrated that nandrolone phenylpropionate, a short ester, produced higher and earlier peak plasma concentrations of nandrolone compared to the long-chain nandrolone decanoate. nih.gov This evolution of esters provided a toolkit for tailoring the release profile of nandrolone to different potential clinical applications.

Theoretical Frameworks of Anabolic Androgenic Steroid Action in Biological Systems

The biological effects of nandrolone formate and other AAS are primarily explained by their interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. wikipedia.orgwikipedia.org The established theoretical framework for this interaction is known as the genomic pathway. researchgate.netatenaeditora.com.br

Genomic Pathway:

Binding: An AAS molecule, such as nandrolone released from its ester, diffuses into a target cell and binds to the AR located in the cytoplasm. This binding causes the AR to undergo a conformational change. qiagen.commdpi.com

Translocation: The ligand-bound receptor dissociates from chaperone proteins (like heat shock proteins) and translocates into the cell nucleus. wikipedia.orgqiagen.com

Dimerization and DNA Binding: Inside the nucleus, the receptor forms a dimer (a pair) and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes. mdpi.commdpi.com

Gene Transcription: The AR-DNA complex then recruits co-activator or co-repressor proteins, which ultimately modulates the transcription of specific genes, leading to an increase in protein synthesis (anabolism) and other physiological effects. researchgate.netqiagen.com

In addition to this primary genomic mechanism, emerging research has identified non-genomic pathways where steroids can elicit rapid cellular effects without directly altering gene transcription. physiology.orgplatinum-gold.comnih.gov These actions are thought to be mediated by ARs located at the cell membrane or through interactions with other signaling proteins in the cytoplasm. wikipedia.orgplatinum-gold.com

A key theoretical concept in the design of synthetic steroids like nandrolone is the separation of anabolic and androgenic effects. Nandrolone exhibits a higher ratio of anabolic-to-androgenic activity than testosterone. nih.govwikipedia.org This is partly because testosterone is converted in some tissues by the enzyme 5α-reductase to dihydrotestosterone (B1667394) (DHT), a more potent androgen. wikipedia.org In contrast, nandrolone is metabolized by the same enzyme to 5α-dihydronandrolone, a much weaker ligand for the androgen receptor. nih.gov This reduced androgenic potentiation in target tissues is a cornerstone of nandrolone's distinct activity profile.

The relative binding affinity of a steroid to various receptors helps to characterize its potential biological actions.

| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Estrogen Receptor (ER) |

| Testosterone | 100% | 1.0–1.2% | <0.1% |

| Nandrolone | 154–155% | 20% | <0.1% |

This interactive table displays the relative binding affinities of nandrolone and testosterone to key steroid receptors, with the reference ligand for each receptor set at 100%. Data indicates nandrolone has a higher affinity for the androgen receptor than testosterone. wikipedia.orgiiab.me

Chemical Synthesis, Modifications, and Structural Characterization of Nandrolone Esters

Methodologies for the Chemical Synthesis of Nandrolone (B1676933) and its Formate (B1220265) Ester

The synthesis of nandrolone, the parent compound for its various esters, can be achieved through several chemical pathways, often starting from other steroids. One common method begins with estradiol (B170435). chemicalbook.com In this process, the phenolic hydroxyl group of estradiol is first methylated. The aromatic A-ring is then reduced, typically using a Birch reduction with lithium in liquid ammonia, which results in an enol ether. chemicalbook.com Subsequent hydrolysis with acid leads to the formation of the keto group at the C-3 position and causes a shift in the double bond to the C4-C5 position, yielding nandrolone (19-nortestosterone). chemicalbook.com

Another synthetic route utilizes 19-norandrostenedione (B190405) as the starting material. google.com This process involves a reduction of one of the ketone groups to a hydroxyl group. A method described in a patent involves an initial etherification reaction followed by a reduction hydrolysis reaction using sodium borohydride (B1222165) to produce crude nandrolone, which is then refined. google.com

Once nandrolone is synthesized, the creation of its formate ester, nandrolone formate (19-nortestosterone 17β-formate), is accomplished through esterification. wikipedia.org This is a direct acylation reaction where the 17β-hydroxyl group of the nandrolone molecule reacts with a formic acid derivative, such as formyl chloride or formic anhydride. This reaction attaches the formate group at the C17β position, resulting in this compound. chemicalbook.comwikipedia.org While specific synthesis routes for this compound are not extensively detailed in primary literature, the general procedure for acylating nandrolone is well-established. chemicalbook.com

Derivatization Strategies for Analytical and Mechanistic Studies

Chemical derivatization is a critical technique used to modify an analyte to enhance its properties for analysis, particularly for methods involving chromatography and mass spectrometry. academicjournals.org For nandrolone esters, derivatization can improve chromatographic separation, increase ionization efficiency, and promote predictable fragmentation, which collectively lead to higher sensitivity and specificity in detection. academicjournals.orgresearchgate.net

Pre-column derivatization involves reacting the analyte with a specific reagent before its introduction into the analytical instrument. actascientific.com This is a common strategy for steroids like nandrolone, which may exhibit poor ionization efficiency in their native form.

Picolinoyl Esters: The hydroxyl group of nandrolone can be esterified with picolinic acid to form picolinoyl esters. researchgate.netresearchgate.net This derivatization introduces a picolinyl group, which contains a pyridine (B92270) ring. The pyridine moiety is readily protonated, which significantly enhances the ionization efficiency of the steroid molecule in positive ion electrospray ionization mass spectrometry (ESI-MS). researchgate.netnih.gov The formation of these derivatives leads to a substantial increase in sensitivity, with reports indicating an improvement of nearly two orders of magnitude compared to underivatized compounds. researchgate.net This method has been successfully applied to the simultaneous measurement of various steroid derivatives in biological fluids. nih.gov

Girard's Reagent T Adducts: Girard's Reagent T (GRT) is a cationic derivatizing agent that specifically reacts with the keto group (carbonyl group) of steroids. nih.govnih.gov Nandrolone and its esters possess a ketone at the C-3 position of the steroid's A-ring. GRT, which is (carboxymethyl)trimethylammonium chloride hydrazide, reacts with this ketone to form a hydrazone. nih.govresearchgate.net This reaction introduces a permanently charged quaternary ammonium (B1175870) group into the steroid molecule. academicjournals.org

The key advantages of GRT derivatization are:

Enhanced Ionization: The permanent positive charge dramatically increases the response in ESI-MS, leading to lower limits of detection. nih.govnih.gov

Improved Fragmentation: The resulting derivatives produce intense and diagnostic product ions under collision-induced dissociation (CID) conditions, which is highly beneficial for structural confirmation in tandem mass spectrometry (MS/MS). nih.govnih.gov

Direct Analysis: The reaction can be performed directly in biological matrices like urine, followed by direct injection into the liquid chromatography-mass spectrometry (LC-MS) system, simplifying sample preparation. nih.gov

This strategy has been effectively used for the sensitive detection and confirmation of intact nandrolone metabolites in various samples for doping control analysis. nih.govnih.gov

| Derivatization Reagent | Target Functional Group on Nandrolone | Purpose of Derivatization | Analytical Technique Benefitted |

| Picolinic Acid | 17β-Hydroxyl Group | Enhance positive ionization efficiency | LC-ESI-MS/MS |

| Girard's Reagent T | 3-Keto Group | Introduce a permanent positive charge for enhanced ionization and fragmentation | LC-ESI-MS/MS |

Advanced Spectroscopic Characterization Techniques for Nandrolone Esters (Excluding Basic Compound Identification Data)

Beyond routine identification, advanced spectroscopic techniques provide in-depth structural information about nandrolone esters, elucidating subtle stereochemical features and enabling robust confirmation.

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry is a powerful tool for the structural characterization of nandrolone esters. madbarn.comnih.gov In an MS/MS experiment, the intact derivatized or underivatized molecule (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting product ions are then detected. The fragmentation pattern is often unique to the molecule's structure. For nandrolone esters, this technique can provide unequivocal proof of the compound's identity, which is crucial in fields like doping control. researchgate.netnih.gov The fragmentation of GRT derivatives of nandrolone metabolites, for instance, produces intense product ions that are characteristic of the steroid backbone, allowing for confident structural assignment. nih.govnih.gov High-resolution mass spectrometry (HRMS) coupled with MS/MS further enhances specificity by providing highly accurate mass measurements of both precursor and product ions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly Proton (¹H) NMR and Carbon-13 (¹H) NMR, is an indispensable tool for the unambiguous structural elucidation of steroids. unesp.brtandfonline.com ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For a nandrolone ester like nandrolone phenylpropionate, specific signals in the ¹H NMR spectrum can be assigned to protons at various positions, such as the vinylic proton at C-4, the proton at C-17 adjacent to the ester group, and the protons of the methyl group at C-18. chemicalbook.comchemicalbook.com For example, the signal for the C-4 proton typically appears as a singlet around 5.8 ppm. chemicalbook.com These chemical shifts and their coupling patterns confirm the steroid's core structure and the position of the ester linkage. ¹³C NMR provides complementary information on the carbon skeleton of the molecule. tandfonline.com

| Technique | Type of Information Provided | Application to Nandrolone Esters |

| Tandem Mass Spectrometry (MS/MS) | Molecular fragmentation patterns, structural connectivity. | Confirms identity by analyzing specific product ions resulting from the fragmentation of the steroid backbone. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D molecular structure, chemical environment of individual atoms (¹H and ¹³C). | Unambiguously determines the structure, including stereochemistry, and confirms the site of esterification. unesp.brtandfonline.com |

Metabolic Pathways and Biotransformation of Nandrolone Non Human and in Vitro Studies

Enzymatic Biotransformation in Mammalian Systems (Preclinical Models)

In mammalian systems, the biotransformation of nandrolone (B1676933) is characterized by Phase I and Phase II metabolic reactions. Phase I reactions involve reduction and oxidation, while Phase II involves conjugation. wikipedia.orgamegroups.org

A primary metabolic pathway for nandrolone is its reduction by the enzyme 5α-reductase. nih.govnih.gov Unlike testosterone (B1683101), which is converted by 5α-reductase to the more potent androgen dihydrotestosterone (B1667394) (DHT), nandrolone is metabolized into 5α-dihydronandrolone (DHN), a compound with a significantly lower affinity for the androgen receptor. wikipedia.orgnih.govdrugbank.com This metabolic inactivation is a key reason for the lower androgenic effects of nandrolone compared to testosterone. nih.gov This process occurs in androgen-sensitive tissues like the prostate, skin, and hair follicles. wikipedia.org The primary metabolites resulting from this reductive pathway that are detectable in urine include 5α-dihydronandrolone, 19-norandrosterone (B1242311), and 19-noretiocholanolone (B1255105). wikipedia.orgnih.govnih.gov

Key Reductive Metabolites of Nandrolone

| Metabolite | Precursor | Key Enzyme | Biological Significance |

|---|---|---|---|

| 5α-Dihydronandrolone (DHN) | Nandrolone | 5α-Reductase | Weak androgen receptor ligand, contributes to lower androgenicity. wikipedia.orgnih.gov |

| 19-Norandrosterone | Nandrolone | 5α-Reductase & other enzymes | Major urinary metabolite used for doping detection. wikipedia.orgamegroups.orgnih.gov |

Oxidative reactions, another component of Phase I metabolism, also contribute to the biotransformation of nandrolone. These processes, often mediated by cytochrome P450 enzymes, can lead to the formation of various hydroxylated derivatives. While the primary pathway is reductive, oxidative metabolism further diversifies the pool of metabolites. In vitro studies using equine liver microsomes have demonstrated the formation of hydroxylated and keto metabolites from other anabolic steroids, indicating that such pathways are common for this class of compounds. researchgate.netresearchgate.net For nandrolone specifically, animal studies suggest it can be converted to estrogens through the action of aromatase. amegroups.org

Following Phase I modifications, nandrolone and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. amegroups.org These processes increase the water solubility of the steroid metabolites, facilitating their excretion from the body, mainly through urine. wikipedia.orgwikipedia.org Metabolites such as 19-norandrosterone and 19-noretiocholanolone are typically found in urine as glucuronide and sulfate (B86663) conjugates. amegroups.org Studies investigating the metabolism of other anabolic steroids in horses have confirmed that metabolites are often excreted as sulfate conjugates. researchgate.net

Microbial Biotransformation of Nandrolone Esters

Microorganisms, particularly fungi, are capable of transforming steroids through a variety of reactions, often yielding novel compounds. ju.edu.jo These biotransformation studies provide insight into potential metabolic pathways and can be used to synthesize new steroid derivatives. nih.gov

The biotransformation of nandrolone esters by fungi involves several key pathways, including ester hydrolysis, hydroxylation, and oxidation. tandfonline.comresearchgate.net

Neurospora crassa : When incubated with nandrolone decanoate (B1226879), N. crassa performs ester hydrolysis to release nandrolone, followed by oxidation of the 17-hydroxyl group and hydroxylations at the 6β and 9α positions. tandfonline.com

Fusarium spp. : Fusarium fujikuroi transforms nandrolone decanoate by hydrolyzing the ester and oxidizing the 17-position. researchgate.net Other species like Fusarium oxysporum and Fusarium solani are known to produce hydroxylated and reduced metabolites from similar steroids. researchgate.net

Aspergillus spp. : Cultures of Aspergillus have been shown to convert androst-4-ene-3,17-dione (a related steroid) into hydroxylated products, demonstrating their capacity for steroid modification. researchgate.net

Cunninghamella spp. : Cunninghamella echinulata and Cunninghamella blakesleeana are known to transform nandrolone into several hydroxylated derivatives. nih.govju.edu.jo

Microbial fermentation of nandrolone and its esters yields a diverse array of metabolites. The primary reactions are hydrolysis of the ester bond, oxidation of hydroxyl groups to ketones, and introduction of new hydroxyl groups at various positions on the steroid skeleton. tandfonline.comresearchgate.net

Metabolites from Fungal Biotransformation of Nandrolone Decanoate

| Fungus | Substrate | Metabolite(s) | Transformation Type |

|---|---|---|---|

| Neurospora crassa | Nandrolone Decanoate | estr-4-en-3,17-dione, 17β-hydroxyestr-4-en-3-one (Nandrolone), 6β,17β-dihydroxyestr-4-en-3-one, 9β,17β-dihydroxyestr-4-en-3-one tandfonline.com | Hydrolysis, Oxidation, Hydroxylation tandfonline.com |

| Fusarium fujikuroi | Nandrolone Decanoate | 17β-hydroxyestr-4-en-3-one (Nandrolone), estr-4-en-3,17-dione researchgate.net | Hydrolysis, Oxidation researchgate.net |

These studies highlight the versatility of microorganisms in metabolizing nandrolone, producing a range of modified steroids through hydroxylation at various positions (C-6, C-9, C-10, C-12, C-16) and oxidation of the C-17 hydroxyl group. nih.govtandfonline.com

Endogenous Production and Metabolic Factors in Non-Human Organisms (e.g., influence of diet or physical activity in animal models)

The natural production of nandrolone (19-nortestosterone) and its metabolites in various non-human organisms is a well-documented phenomenon. wada-ama.org This endogenous presence is significant as it can complicate the detection of exogenous administration in contexts such as animal sports and food production monitoring. nih.govmdpi.com The synthesis and concentration of these compounds are influenced by a range of factors including species, sex, physiological state (such as pregnancy), and potentially diet. mdpi.comfavv-afsca.be

Research has established that nandrolone is naturally present in several animal species. In horses, nandrolone is considered an endogenous steroid in entire males (stallions), where it is likely a by-product of the high rate of aromatization of testosterone in the testes. nih.govfavv-afsca.be Its presence has also been confirmed in pregnant mares. mdpi.comfavv-afsca.be Similarly, 17β-nortestosterone is naturally prevalent in pigs, particularly in uncastrated boars, where it can be found in various tissues including meat, liver, and kidney. favv-afsca.besdsu.edu The natural occurrence of nandrolone and related 19-norsteroids has also been reported in the urine of bulls and during pregnancy in cows, sows, and ewes. mdpi.com For instance, studies have shown that 17α-nandrolone can be found in the urine of pregnant sheep, with concentrations increasing as parturition approaches. favv-afsca.be

The influence of diet on the levels of nandrolone metabolites has been a subject of investigation, primarily in the context of anti-doping control. mdpi.com The consumption of meat from animals that naturally produce nandrolone, such as wild boar, has been shown to increase the urinary concentrations of its main metabolite, 19-norandrosterone (19-NA). mdpi.comsdsu.edu This dietary factor can pose a challenge in distinguishing between endogenous production and illicit administration. mdpi.com Research indicates that frequent consumption of meat containing even small amounts of naturally occurring nandrolone could lead to the accumulation of its metabolites in the consuming animal or human. sdsu.edu

The effect of physical activity on endogenous nandrolone levels in animal models is less clear. mdpi.com While some studies have explored the link between intense physical exertion and urinary concentrations of 19-NA and 19-norethiocholanolone (19-NE), the results have shown significant variability among individuals. mdpi.com This has prevented researchers from establishing a definitive correlation between exercise and a consistent increase or decrease in nandrolone metabolite excretion. mdpi.com However, some studies in anemic aging mice have explored the combination of nandrolone administration and low-intensity aerobic exercise, noting that the combination reversed anemia, potentially through an increase in oxygen demand during exercise. thejh.org Another study in rats found that while nandrolone administration alone had certain effects on cardiac parameters, moderate-intensity endurance exercise could prevent some of these adverse effects. nih.gov

Table 1: Endogenous Nandrolone Presence in Various Non-Human Species

| Species | Sex/Condition | Findings | Reference(s) |

|---|---|---|---|

| Equine (Horse) | Stallions | Endogenous presence detected, likely a byproduct of testosterone aromatization in the testes. | nih.govfavv-afsca.be |

| Pregnant Mares | Endogenous nandrolone and its metabolites detected in urine. | mdpi.comfavv-afsca.be | |

| Porcine (Pig) | Uncastrated Boars | 17β-nortestosterone naturally present in meat, liver, kidney, and urine. | favv-afsca.be |

| Gilts (females) & Barrows (castrated males) | No remarkable differences in steroid patterns were found between them. | favv-afsca.be | |

| Bovine (Cattle) | General | Similar steroid pattern to ruminants, with a predominance of metabolic intermediates. | favv-afsca.be |

| Pregnant Cows | Natural occurrence of 19-norsteroids reported. | mdpi.com | |

| Ovine (Sheep) | Pregnant Ewes | 17α-nortestosterone found in urine, increasing closer to parturition. | favv-afsca.be |

Table 2: Influence of Metabolic Factors on Nandrolone Levels in Animal Models

| Factor | Animal Model | Research Findings | Reference(s) |

|---|---|---|---|

| Diet | General (related to food-producing animals) | Consumption of meat from animals with endogenous nandrolone (e.g., wild boar) can increase urinary metabolites in the consumer. | mdpi.comsdsu.edu |

| Physical Activity | Rodents (Rats) | Moderate-intensity endurance exercise prevented some adverse cardiac effects associated with nandrolone administration. | nih.gov |

| Physical Activity | Rodents (Mice) | A combination of low-intensity aerobic exercise and nandrolone administration reversed anemia in aging mice. | thejh.org |

| Physical Activity | General | Studies investigating a direct correlation between exercise and endogenous nandrolone metabolite excretion have shown highly variable results. | mdpi.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 17α-nandrolone |

| 17β-nortestosterone |

| 19-norandrosterone (19-NA) |

| 19-norethiocholanolone (19-NE) |

| 19-nortestosterone |

| Androstenedione |

| Estradiol (B170435) |

| Estrone |

| Nandrolone |

| Nandrolone formate (B1220265) |

Advanced Analytical Methodologies for Detection and Quantification of Nandrolone and Its Metabolites Non Human Biological Matrices

Mass Spectrometry-Based Techniques

Mass spectrometry (MS), coupled with chromatographic separation, stands as the cornerstone for the definitive identification and quantification of nandrolone (B1676933) and its derivatives.

Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful tools for the analysis of nandrolone and its metabolites. These techniques are frequently used for steroid profiling in various non-human biological samples, such as animal hair, urine, and plasma. oup.comnih.govresearchgate.net Due to the low volatility of steroids, a derivatization step is typically required before GC-MS analysis. This process converts the analytes into more volatile and thermally stable compounds, enhancing their chromatographic behavior and mass spectrometric detection. researchgate.net Common derivatizing agents include N-methyl-N-trimethylsilylheptafluorobutyramide (MSHFBA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netwaters.comresearchgate.net

In a study on detecting nandrolone esters in rat hair, a GC-MS method was developed with a limit of quantitation of 200 pg/mg for nandrolone decanoate (B1226879). oup.comnih.gov Another GC-MS/MS method for screening anabolic steroids in hair demonstrated the ability to quantify a range of compounds, showcasing the technique's sensitivity. waters.com For instance, in a study involving stallions administered with nandrolone laurate, GC-MS/MS was used to quantify a panel of 23 steroids in plasma and urine to monitor disruptions in the endogenous steroid profile. nih.gov The high sensitivity of GC-MS/MS makes it an excellent analytical approach for determining anabolic steroids at very low detection limits in complex matrices. researchgate.net

Table 1: GC-MS and GC-MS/MS Methods for Nandrolone and Metabolite Detection

| Analyte(s) | Matrix | Derivatization | Instrumentation | Key Findings |

|---|---|---|---|---|

| Nandrolone, Nandrolone decanoate | Rat Hair | Silanization | GC-MS (PICI) | LOQ for nandrolone decanoate was 200 pg/mg. Detected nandrolone and its ester in hair after systemic administration. oup.comnih.gov |

| Endogenous Steroid Panel (n=23) | Equine Plasma & Urine | Methanolysis, Derivatization | GC-MS/MS | Successfully discriminated between control and nandrolone-treated stallions by profiling steroid disruptions. nih.gov |

| 10 Anabolic Steroids & 11 Esters | Hair | MSTFA-NH4I-2-mercaptoethanol | GC-MS/MS | Developed a sensitive and reproducible method for detection and quantification. waters.com |

LOQ: Limit of Quantitation; PICI: Positive-ion Chemical Ionization; MSTFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide; GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) and its tandem (LC-MS/MS) and high-resolution (LC-HRMS) variants offer a significant advantage over GC-MS by allowing the direct analysis of intact, conjugated metabolites (e.g., glucuronides and sulfates) without the need for hydrolysis and derivatization. researchgate.netwaters.comoup.com This simplifies sample preparation, increases throughput, and provides a more comprehensive picture of the metabolic profile. waters.comwaters.com

LC-MS/MS is widely used for detecting anabolic steroids in matrices like horse plasma and urine. nih.gov Recent developments in ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS have further enhanced the speed and sensitivity of these analyses. researchgate.net A study on bovine urine used an LC-HRMS-based metabolomics approach to identify specific biomarkers associated with nandrolone administration. researchgate.net Another study developed an LC-MS/MS method for the simultaneous detection of testosterone (B1683101), nandrolone, and boldenone (B1667361) esters in dried blood spot (DBS) samples, highlighting the technique's high sensitivity and specificity. rsc.org

Furthermore, derivatization can sometimes be employed in LC-MS to enhance the detection of certain metabolites. A method using Girard's reagent T (GRT) derivatization allowed for the sensitive quantification of intact nandrolone phase II oxo-metabolites by LC-HRMS, enabling the resolution and quantification of both glucuronide and sulfate (B86663) metabolites in the same run. nih.govresearchgate.netnih.gov

Table 2: LC-MS Based Methods for Nandrolone and Metabolite Detection

| Analyte(s) | Matrix | Instrumentation | Key Features |

|---|---|---|---|

| Nandrolone, Estradiol (B170435) | Bovine Urine | RPLC-ESI(+/-)-HRMS | Identified specific urinary metabolite profiles and biomarkers following nandrolone treatment. researchgate.net |

| Intact Nandrolone Phase II oxo-metabolites | Urine | LC-MS/(HRMS) with GRT derivatization | Enabled efficient detection and quantification of glucuronide and sulfate metabolites in a single run. nih.govnih.gov |

| Testosterone, Nandrolone, Boldenone esters | Dried Blood Spot (DBS) | LC-MS/MS | High sensitivity and specificity for simultaneous detection of multiple steroid esters. rsc.org |

RPLC-ESI(+/-)-HRMS: Reversed-Phase Liquid Chromatography-Electrospray Ionization (+/-)-High Resolution Mass Spectrometry; GRT: Girard's Reagent T

Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Discrimination of Exogenous and Endogenous Origins (in relevant non-human contexts)

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a highly specialized technique that can distinguish between endogenous (naturally produced) and exogenous (synthetic) sources of steroids like nandrolone. mdpi.comresearchgate.net This is crucial in contexts where nandrolone can be naturally present, such as in certain animal species (e.g., pregnant mares, boars). researchgate.netnih.govwada-ama.org The method is based on measuring the ratio of carbon-13 (¹³C) to carbon-12 (¹²C) isotopes. Synthetic steroids are typically derived from C3 plants and have a different ¹³C/¹²C ratio compared to endogenous steroids produced by animals whose diet may include a mix of C3 and C4 plants. researchgate.net

GC-C-IRMS is considered the definitive technique for confirming the origin of nandrolone. mdpi.comresearchgate.net While its application is more documented in human anti-doping, the principle is directly relevant to veterinary drug control to differentiate between illegal administration and natural occurrence. wada-ama.org The analysis of seized nandrolone preparations by GC-C-IRMS has been performed to determine their isotopic fingerprints, which is essential knowledge for interpreting test results. wada-ama.org

Chromatographic Separation Techniques

While mass spectrometry is the gold standard for detection, other chromatographic techniques serve specific purposes in the analysis of nandrolone compounds.

High-performance thin-layer chromatography (HPTLC) combined with densitometry offers a simple, cost-effective, and accurate method for the quantitative analysis of nandrolone esters in pharmaceutical formulations. nih.govmdpi.com While not typically used for trace analysis in complex biological matrices, it is well-suited for quality control of veterinary drug products.

A validated HPTLC-densitometry method for nandrolone decanoate in an injection solution demonstrated good linearity, precision (coefficient of variation < 2%), and accuracy. nih.gov The method involved chromatographic separation on glass CN modified silica (B1680970) gel plates with a mobile phase of n-hexane-ethyl acetate, followed by densitometric scanning at 245 nm. nih.govnih.gov The limits of detection (LOD) and quantification (LOQ) were found to be 0.231 and 0.700 μ g/spot , respectively, confirming the method's sensitivity for its intended purpose. nih.govnih.gov

Comprehensive Sample Preparation and Extraction Protocols for Complex Matrices

The accuracy and reliability of any analytical method heavily depend on the sample preparation and extraction protocol. The goal is to efficiently isolate the analytes of interest from the complex biological matrix, remove interfering substances, and concentrate the sample. rsc.org

Commonly used techniques for nandrolone and its metabolites include:

Liquid-Liquid Extraction (LLE): A conventional method where the sample is partitioned between two immiscible solvents (e.g., n-pentane, diethyl ether) to separate the steroids from the aqueous phase. researchgate.netscielo.br

Solid-Phase Extraction (SPE): A more modern and often more efficient technique that uses a solid adsorbent packed in a cartridge (e.g., C18) to retain the analytes from the liquid sample. nih.govnih.gov Interfering compounds are washed away, and the purified analytes are then eluted with a suitable solvent. nih.gov SPE is widely used for cleaning up urine and plasma samples before both GC-MS and LC-MS analysis. nih.govmdpi.com

Immunoaffinity Chromatography (IAC): A highly selective purification technique that uses antibodies specific to the target analytes. This method can provide very clean extracts, which is particularly important for ultra-trace analysis and for techniques like GC-C-IRMS. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis, has been adapted for detecting hormones in meat. It typically involves an extraction/partitioning step with acetonitrile (B52724) and a cleanup step using dispersive SPE. nih.gov

For solid matrices like hair, the protocol begins with decontamination washes, followed by digestion (e.g., with NaOH) or extraction to release the analytes from the keratin (B1170402) structure. oup.comresearchgate.net Subsequent LLE or SPE is then used for purification. oup.comwaters.com The choice of extraction protocol depends on the specific matrix, the target analytes, and the subsequent analytical instrumentation.

Table of Compounds

| Compound Name |

|---|

| 17α-estradiol |

| 17β-estradiol |

| 19-Norandrosterone (B1242311) (19-NA) |

| 19-Norandrosterone glucuronide (19-NAG) |

| 19-Noretiocholanolone (B1255105) (19-NE) |

| 19-Noretiocholanolone glucuronide (19-NEG) |

| 5α-estrane-3β,17α-diol (EAD) |

| 5(10)-estrene-3β,17α-diol (EED) |

| Androstenedione |

| Boldenone |

| Dehydroepiandrosterone (DHEA) |

| Drostanolone |

| Epitestosterone |

| Nandrolone (19-nortestosterone) |

| Nandrolone decanoate |

| Nandrolone formate (B1220265) |

| Nandrolone laurate |

| Nandrolone phenylpropionate |

| Stanozolol |

| Testosterone |

| Testosterone acetate |

| Testosterone enanthate |

| Testosterone undecanoate |

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Sample preparation is a crucial first step to isolate target analytes from interfering substances present in biological samples. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques employed for the purification and concentration of nandrolone and its metabolites. mdpi.comashdin.com

LLE partitions compounds between two immiscible liquid phases. For nandrolone metabolite analysis in horse urine, a common LLE approach involves extraction with an organic solvent like tert-butyl methyl ether at an alkaline pH. nih.gov This process effectively separates the free, unconjugated metabolites. In some protocols, a dispersive liquid-liquid microextraction (DLLME) has been developed, which is noted for its speed and low consumption of organic solvents. akjournals.com One such method used chloroform (B151607) as the extraction solvent and acetonitrile as the disperser for analyzing nandrolone in aqueous samples. analis.com.my

SPE is a more selective and often more efficient technique that involves passing the liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge. The analytes are retained on the sorbent while the matrix interferences are washed away. Subsequently, the analytes are eluted with a small volume of a strong organic solvent. For conjugated nandrolone metabolites (glucuronides and sulfates), the aqueous phase remaining after an initial LLE can be passed through a C18 SPE cartridge. nih.gov The conjugated steroids are retained and then eluted with methanol. nih.gov In some cases, a double SPE was found necessary to completely eliminate interfering compounds from urine samples. researchgate.net The choice of SPE sorbent is critical; a copolymeric material with both reversed-phase (like C8) and strong anion-exchange (QAX) functionality has been shown to be effective for extracting anabolic steroids from serum by removing unwanted matrix components like amino acids. amchro.com

These extraction techniques are foundational for obtaining a clean, concentrated sample extract, which is essential for sensitive downstream analysis by chromatographic methods. ashdin.comresearchgate.net

Optimization of Derivatization Protocols for Enhanced Analytical Sensitivity

Many analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), require analytes to be volatile and thermally stable. researchgate.net Steroids like nandrolone and its metabolites are often non-volatile in their natural state and require a chemical modification process called derivatization prior to analysis. researchgate.netnih.gov Derivatization can also significantly enhance the ionization efficiency of analytes for liquid chromatography-mass spectrometry (LC-MS), leading to improved sensitivity. koreascience.krnih.gov

For GC-MS analysis, silylation is a common derivatization strategy. A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and 2-mercaptoethanol (B42355) is used to create trimethylsilyl (B98337) (TMS) derivatives of nandrolone metabolites, making them suitable for GC-MS analysis. nih.govnih.gov

For LC-MS, where poor ionization efficiency can be a limiting factor for saturated hydroxysteroids, derivatization aims to introduce an easily ionizable or permanently charged group onto the steroid molecule. koreascience.krnih.gov One effective method involves pre-column derivatization with picolinic acid, which converts the steroids into picolinoyl esters. koreascience.kr These esters show enhanced detection responses in LC-electrospray ionization-MS (LC-ESI-MS) analysis. koreascience.kr Another approach utilizes Girard's reagents, such as Girard's Reagent T (GRT), which react with the keto group of oxo-metabolites. researchgate.net This derivatization allows for the efficient detection of intact phase II (conjugated) metabolites of nandrolone, like 19-norandrosterone glucuronide (19-NAG), and produces intense, specific product ions during tandem mass spectrometry (MS/MS), improving both quantification and structural identification. researchgate.net

The optimization of these derivatization reactions is critical for achieving the low detection limits required in many analytical applications.

Method Validation and Quality Assurance in Analytical Chemistry (e.g., Linearity, Selectivity, LOD, LOQ, Recovery)

To ensure the reliability and accuracy of analytical results, any method used for the quantification of nandrolone must be rigorously validated. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose and involves evaluating several key parameters as defined by international guidelines. ashdin.com

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ashdin.com A calibration curve is constructed, and the correlation coefficient (r) or coefficient of determination (R²) is calculated, with values close to 1.0 indicating excellent linearity. scielo.br

Selectivity/Specificity: This ensures that the analytical signal is attributable only to the target analyte and not to interference from other components in the sample matrix. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ashdin.comnih.gov

Recovery: This measures the efficiency of the extraction process by comparing the amount of analyte measured in a processed sample to the total amount originally present. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements (often expressed as the coefficient of variation, CV%), while accuracy refers to the closeness of a measured value to the true value (often expressed as relative standard error). nih.gov

The tables below present validation data from various studies on nandrolone and its metabolites/esters in non-human matrices or relevant formulations.

Table 1: Linearity and Recovery Data for Nandrolone Analysis

| Analyte | Matrix | Linearity Range | Coefficient of Determination (R²) | Recovery (%) | Source |

|---|---|---|---|---|---|

| Nandrolone Decanoate | Oily Formulation | 200-450 µg/mL | 0.9984 | 100.2 - 101.4 | scielo.br |

| Nandrolone | Tap Water | 0.5 - 10 mg/L | 0.9990 | 88.63 - 97.23 | analis.com.my |

| Nandrolone Decanoate | Pharmaceutical Formulation | 0.780 - 12.500 µg/spot | - | 99.0 | nih.gov |

| Nandrolone Metabolites (Free Fraction) | Horse/Boar Urine | - | - | >90 | nih.gov |

| Nandrolone Metabolites (Conjugated) | Horse/Boar Urine | - | - | >80 (most analytes) | nih.gov |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Nandrolone Analysis

| Analyte | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|

| Nandrolone Decanoate | Oily Formulation | 50.97 µg/mL | 72.77 µg/mL | scielo.br |

| Nandrolone | Tap Water | 0.0020 mg/L | 0.0067 mg/L | analis.com.my |

| Nandrolone Decanoate | Nutritional Supplement | 0.16 µg/spot | 0.5 µg/spot | nih.gov |

| Nandrolone Decanoate | Pharmaceutical Formulation | 0.231 µg/spot | 0.700 µg/spot | nih.gov |

| Nandrolone Metabolites (Free) | Horse/Boar Urine | - | 0.05 - 2.1 ng/mL | nih.gov |

| Nandrolone Metabolites (Glucuronide) | Horse/Boar Urine | - | 0.3 - 1.7 ng/mL | nih.gov |

| Nandrolone Metabolites (Sulfate) | Horse/Boar Urine | - | 0.2 - 2.6 ng/mL | nih.gov |

These validation processes are integral to quality assurance, ensuring that analytical laboratories produce results that are defensible and fit for purpose. wada-ama.org

Application of Analytical Methods in Non-Human Animal Model Studies (e.g., Rat Hair Analysis, Horse Urine Analysis)

The validated analytical methods are applied in various non-human animal model studies to understand the metabolism, disposition, and detection of nandrolone. Rat and horse models are commonly used.

Rat Hair Analysis: Hair analysis offers a wide window of detection for substance use. Studies have developed sensitive and specific gas chromatography-mass spectrometry (GC-MS) methods to quantify nandrolone and its esters in hair. oup.comnih.gov In one study, male Long-Evans rats were administered nandrolone decanoate. oup.comnih.govresearchgate.net Subsequent analysis of hair samples yielded significant findings.

Table 3: Nandrolone and Nandrolone Decanoate Concentrations in Rat Hair

| Compound | Hair Type | Concentration | Source |

|---|---|---|---|

| Nandrolone | Pigmented | 63 and 76 pg/mg | oup.comresearchgate.net |

| Nandrolone | Non-pigmented | Not Detected | oup.comresearchgate.net |

| Nandrolone Decanoate | Pigmented (in positive samples) | 0.9 and 1.2 ng/mg | oup.comresearchgate.net |

These results demonstrate that nandrolone and its ester, nandrolone decanoate, can be detected in hair following systemic administration, with a preferential incorporation into pigmented hair. oup.comresearchgate.net The limit of quantitation for nandrolone in this rat hair model was established at 50 pg/mg. oup.comnih.gov

Horse Urine Analysis: In equine sports, the detection of anabolic androgenic steroids (AAS) is critical for anti-doping control. Analytical methods for horse urine must be able to distinguish between endogenous (naturally occurring) levels and those resulting from exogenous administration. Regulations often set specific threshold concentrations for nandrolone and its metabolites. cornell.edu For example, a method was optimized and validated to quantify a wide range of nandrolone metabolites in the free, glucuronide, and sulfate fractions of horse urine after administration of nandrolone laureate. nih.gov This allows for detailed monitoring of the steroid profile. Furthermore, advanced techniques like LC-ESI-MS/MS have been developed to enhance the detection of nandrolone and its metabolite 5α-estrane-3β, 17α-diol in horse urine. koreascience.kr

Table 4: Regulatory Urine Thresholds for Nandrolone in Horses

| Horse Category | Compound/Metabolite | Urine Threshold Concentration | Source |

|---|---|---|---|

| Geldings | Nandrolone (total) | 1 ng/mL | cornell.edu |

| Fillies and Mares | Nandrolone (total) | 1 ng/mL | cornell.edu |

| Male horses (not geldings) | 5α-estrane-3β,17α-diol (metabolite) | 45 ng/mL | cornell.edu |

These applications in animal models are essential for establishing detection windows, understanding metabolic pathways, and setting regulatory thresholds for nandrolone and its derivatives.

Preclinical and in Vitro Investigations into the Biological Mechanisms of Nandrolone Esters Excluding Clinical Human Studies

Molecular and Cellular Mechanisms of Action

The biological effects of nandrolone (B1676933) esters are initiated at the molecular and cellular levels through interactions with various receptors and signaling pathways. These interactions trigger a cascade of events that influence cellular function, viability, and gene expression.

Androgen Receptor Binding and Activation Kinetics

Nandrolone acts as an agonist of the androgen receptor (AR), which is the primary biological target for androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.org Upon entering the cell, nandrolone binds to the AR, causing a conformational change that allows the complex to enter the nucleus. drugbank.com In the nucleus, the hormone-receptor complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs), which modulates the transcription of target genes. drugbank.commdpi.com

Nandrolone exhibits a higher binding affinity for the androgen receptor than testosterone. amegroups.org However, its androgenic effect in certain tissues is attenuated. This is because the enzyme 5α-reductase, which converts testosterone into the more potent androgen DHT, metabolizes nandrolone into 5α-dihydronandrolone (DHN), a much weaker AR ligand. wikipedia.orgscielo.br DHN has a lower affinity for the androgen receptor compared to nandrolone itself. scielo.br This reduced potency in tissues with high 5α-reductase activity, such as the prostate, contributes to nandrolone's higher ratio of anabolic to androgenic effects compared to testosterone. nih.govoup.com

In tissues that lack significant 5α-reductase activity, such as skeletal muscle, nandrolone can exert its effects more directly, contributing to its strong anabolic properties. amegroups.orgoup.com Studies comparing the receptor binding properties of nandrolone and testosterone under in vitro conditions have shown that 5α-reduction decreases the affinity of nandrolone for the AR. oup.com In vivo infusion experiments in animal models revealed that in the prostate, there is a preferential retention of DHT over DHN, nandrolone, and testosterone at the receptor level. oup.com Conversely, in tissues like muscle, spleen, and thymus, similar amounts of nandrolone and testosterone were bound to the receptor. oup.com

Cellular Energetics and Viability Studies in Cell Culture Models (e.g., Mitochondrial Function, Membrane Integrity, Apoptosis)

In vitro studies using various cell culture models have shed light on the impact of nandrolone on fundamental cellular processes. In primary rat cortical cell cultures, nandrolone was identified as having a more pronounced toxic potential compared to some other anabolic androgenic steroids (AAS). diva-portal.orgdiva-portal.org

Investigations into cellular viability revealed that nandrolone affects mitochondrial function, membrane integrity, and apoptosis. diva-portal.orgdiva-portal.org A single-dose exposure (24 hours) to nandrolone was shown to affect mitochondrial activity and increase the release of lactate (B86563) dehydrogenase (LDH), an indicator of compromised cell membrane integrity. diva-portal.org After repeated exposure (3 days), nandrolone significantly decreased mitochondrial function at concentrations of 30 μM and 100 μM. diva-portal.org Furthermore, both single and repeated exposures to nandrolone induced apoptosis, as evidenced by the activation of caspase-3 and caspase-7. diva-portal.org These toxic effects were largely mediated by the androgen receptor, as co-treatment with the AR antagonist flutamide (B1673489) almost completely prevented the observed toxicity. diva-portal.org

In a human hepatocarcinoma-derived cell line (HepG2), nandrolone was found to inhibit cell growth and repress mitochondrial respiration. researchgate.netnih.gov Specifically, it inhibited the respiratory chain complexes I and III, leading to enhanced production of mitochondrial reactive oxygen species (ROS). researchgate.netresearchgate.net Studies in porcine cumulus-oocyte complexes also showed that exposure to nandrolone increased the number of apoptotic cumulus cells. mdpi.com

Table 1: Effect of Nandrolone on Mitochondrial Function in Primary Rat Cortical Cultures

| Treatment Duration | Nandrolone Concentration | Effect on Mitochondrial Activity | Citation |

| 24 hours (Single Dose) | 10, 30, 100 μM | Indicated an effect, but not statistically significant in post-hoc tests. | diva-portal.org |

| 3 days (Repeated Exposure) | 30 μM | Significant decrease | diva-portal.org |

| 3 days (Repeated Exposure) | 100 μM | Significant decrease | diva-portal.org |

Table 2: Effect of Nandrolone on Cell Viability Markers in Primary Rat Cortical Cultures

| Marker | Treatment | Result | Citation |

| LDH Release (Membrane Integrity) | Single-dose exposure | Increased | diva-portal.org |

| LDH Release (Membrane Integrity) | Repeated exposure | Increased | diva-portal.org |

| Caspase-3/7 Activity (Apoptosis) | Single-dose exposure | Increased | diva-portal.org |

Regulation of Gene Expression and Protein Synthesis at the Molecular Level

Nandrolone exerts significant control over gene expression and protein synthesis, which underlies its anabolic effects. The primary mechanism involves the modulation of DNA transcription after the nandrolone-AR complex binds to HREs in the nucleus. drugbank.comscielo.br This process can either activate or repress the transcription of specific genes, leading to changes in protein synthesis. scielo.br

Studies in animal models with denervated muscle have shown that nandrolone's effects on gene expression are time-dependent. nih.gov After 35 days of administration, but not at 7 days, nandrolone was found to reduce the mRNA and protein levels for key molecules that drive muscle atrophy, such as FOXO1, and inhibitors of protein synthesis, like REDD2. nih.gov FOXO1 is a transcription factor known to upregulate genes associated with muscle breakdown. nih.gov By downregulating these catabolic genes, nandrolone shifts the cellular balance towards protein accretion.

Nandrolone has also been shown to stimulate myogenic progenitor cell differentiation by upregulating MyoD and Numb, a Notch inhibitor. researchgate.net MyoD is a key regulatory factor in muscle development. researchgate.net The anabolic effects of nandrolone are also linked to the mTORC1 signaling pathway, which is a central regulator of protein synthesis. nih.gov Androgens can increase signaling through this pathway, potentially via upstream effectors like IGF-1. nih.gov In denervated muscle, nandrolone has been observed to alter the expression of genes involved in signaling through calcineurin, mTOR, and Wnt pathways, which may contribute to its beneficial effects on muscle preservation. nih.gov

Systemic Biological Responses in Animal Models

Animal models have been instrumental in characterizing the systemic effects of nandrolone esters, particularly on the musculoskeletal system, which is a primary target for its anabolic actions.

Musculoskeletal System Dynamics

In various animal models, including rats, mice, and pigs, nandrolone administration has been shown to promote muscle growth and counteract muscle wasting. nih.govmdpi.commdpi.com In a mouse model of muscle disuse induced by hindlimb unloading, nandrolone treatment preserved muscle weight and total protein content that was otherwise reduced by atrophy. nih.govresearchgate.net It achieves this in part by stimulating protein synthesis. researchgate.net

Histological studies in pigs demonstrated that long-term administration of nandrolone increased the diameter and surface area of muscle fibers and significantly increased the number of satellite cells, which are crucial for muscle repair and hypertrophy. mdpi.comresearchgate.net In sedentary rats, supraphysiological doses of nandrolone promoted an increase in the number of type I (slow-twitch) muscle fibers and an increase in collagen deposition, but also signs of muscle degeneration. mdpi.com However, when combined with physical exercise, some of the adverse morphological changes were partially reversed. mdpi.com

Nandrolone's effects extend to bone tissue as well. In a rat model of femoral fracture, nandrolone decanoate (B1226879) administration appeared to enhance bone callus formation, suggesting a positive influence on the early stages of fracture healing. scielo.br Other studies support its use for improving bone mass and resistance to fracture. scielo.br In dogs with immobilized limbs, nandrolone was evaluated for its effects on disuse muscle atrophy and bone healing. vin.com

Table 3: Summary of Nandrolone Effects on Musculoskeletal System in Animal Models

| Animal Model | Condition | Key Findings | Citation |

| Mouse | Hindlimb Unloading (Disuse Atrophy) | Preserved muscle weight and total protein content. | nih.govresearchgate.net |

| Pig | Long-term administration | Increased muscle fiber diameter and satellite cell number. | mdpi.comresearchgate.net |

| Rat | Sedentary | Increased type I muscle fibers, collagen deposition, and signs of muscle degeneration. | mdpi.com |

| Rat | Femoral Fracture | Enhanced bone callus formation. | scielo.br |

| Rat | Swimming (Physical Training) | Evidence of accelerated cellular metabolism and some muscle lesions. | scielo.br |

Neurobiological and Cognitive Impact in Animal Models

Preclinical research has demonstrated that nandrolone esters can significantly impact the central nervous system (CNS), affecting brain structures and various neurotransmitter systems. dopinglinkki.fi These substances are known to cross into the brain and affect centers that regulate mood, sexuality, and aggression. dopinglinkki.fi Chronic administration in animal models has been shown to induce programmed cell death (apoptosis) in neuronal cells, which could lead to irreversible changes in the nervous system. dopinglinkki.finih.gov

Nandrolone administration affects several key neurotransmitter systems:

Dopaminergic System : In rats, nandrolone decanoate has been found to alter the density of dopamine (B1211576) receptors in brain regions like the caudate putamen and nucleus accumbens. diva-portal.org It can decrease the density of D1-like receptors while upregulating D2-like receptors in specific areas. diva-portal.org Nandrolone also changes the dopamine system's response to other substances, potentially lessening the release of neurotransmitters induced by stimulants. dopinglinkki.fi

Serotonergic System : The serotonin (B10506) system often shows a strong reaction to nandrolone. dopinglinkki.fi Studies report that nandrolone can elevate the density of the serotonin transporter protein in brain regions associated with aggression. diva-portal.org Chronic exposure can permanently influence serotonergic neurotransmission. nih.gov

Other Systems : Nandrolone has been shown to alter GABAergic transmission in neural circuits involved in aggression. nih.gov It can also increase the immunoreactivity of substance P, a peptide linked to enhanced aggression, in brain areas such as the amygdala and hypothalamus. nih.gov

The impact of nandrolone esters on cognitive functions, particularly learning and memory, has been investigated in several rodent models, with many studies indicating impairment. Both human and animal studies have pointed to dysfunction in visual-spatial memory following the use of anabolic-androgenic steroids. nih.gov

In one study, male Wistar rats treated with nandrolone decanoate showed impaired recognition memory in the novel object recognition test, a finding that was not observed with testosterone or trenbolone (B1683226) decanoate, suggesting a steroid-specific effect. diva-portal.orgdiva-portal.org Other research has consistently demonstrated that nandrolone administration can induce spatial learning and memory deficits in rats, as measured by the Morris water maze test. sci-hub.seresearchgate.net For example, subcutaneous injections of nandrolone decanoate in male rats led to impaired performance in this task. sci-hub.se

Acute administration of nandrolone decanoate in adolescent male rats was also found to abolish passive avoidance learning. nih.gov The effects on passive avoidance learning appeared to have an inverted U-shape, with high doses particularly affecting memory consolidation and all doses significantly decreasing memory retention. nih.gov

Table 3: Effects of Nandrolone Decanoate on Learning and Memory in Rodent Models

| Animal Model | Test | Finding | Citation |

|---|---|---|---|

| Male Wistar Rats | Novel Object Recognition | Impaired recognition memory | diva-portal.orgdiva-portal.org |

| Male Rats | Morris Water Maze | Spatial learning and memory deficits | sci-hub.seresearchgate.net |

| Adolescent Male Rats | Passive Avoidance Learning | Abolished learning; decreased retention | nih.gov |

Gastrointestinal System Physiology and Morphology in Animal Studies (e.g., Motility, Duodenal Morphometry)

Research in animal models indicates that nandrolone decanoate can alter the normal function and structure of the gastrointestinal (GI) tract. scielo.brnih.gov In a study using male Wistar rats, nandrolone treatment was found to disrupt GI homeostasis. scielo.br

Key findings on GI motility and morphology include:

Gastrointestinal Transit : In sedentary rats, nandrolone treatment accelerated gastric emptying but slowed down the transit time in the small intestine. scielo.brnih.govresearchgate.net

Intestinal Contractility : In vitro analysis showed that nandrolone enhanced carbachol-mediated reactivity in the stomach, suggesting increased contractility. scielo.br When combined with exercise, it also increased duodenal cholinergic reactivity. nih.gov

Duodenal Morphometry : Nandrolone administration in sedentary rats led to significant changes in the structure of the duodenum, including decreased villus height, reduced crypt depth, and thinner mucosa. scielo.brnih.govresearchgate.net Conversely, the thickness of both the circular and longitudinal muscle layers of the duodenum was increased. scielo.brnih.gov

These findings suggest that nandrolone induces morphological and functional changes in the GI tract, leading to significant dysmotility, particularly in sedentary animals. scielo.brbjournal.org While moderate exercise appeared to have a compensatory role in some of these effects, nandrolone still produced deleterious changes in the gut. scielo.brnih.govnih.gov

Table 4: Effects of Nandrolone Decanoate on Gastrointestinal Parameters in Sedentary Rats

| Parameter | Effect | Citation |

|---|---|---|

| Gastric Emptying | Accelerated | scielo.brnih.govresearchgate.net |

| Small Intestine Transit | Slowed | scielo.brnih.govresearchgate.net |

| Duodenal Villus Height | Decreased | scielo.brnih.govresearchgate.net |

| Duodenal Crypt Depth | Decreased | scielo.brnih.govresearchgate.net |

| Duodenal Mucosal Thickness | Reduced | scielo.brnih.govresearchgate.net |

| Duodenal Muscle Layer Thickness | Increased | scielo.brnih.govresearchgate.net |

Organ Weight and Body Composition Changes in Preclinical Animal Models

The administration of nandrolone esters in preclinical animal models has been shown to induce significant, and often dose-dependent, changes in body composition and the weight of various organs. nih.gov

In female rats, daily injections of nandrolone phenylpropionate at a low dose increased weight gain, which was associated with a 9% increase in body protein without affecting body fat. nih.gov At higher doses, this effect on body weight was attenuated, and at the highest dose, body fat content was significantly reduced by 32%, while body protein content remained elevated. nih.gov In another study with male rats, nandrolone decanoate treatment resulted in weight loss over several weeks, in contrast to the normal weight gain seen in control animals. scielo.br This reduced body weight development has been noted in multiple studies. diva-portal.orgbioscientifica.com

Nandrolone treatment also affects the weight of specific organs. Studies in male rats have reported thymus atrophy and increased weight of the adrenal glands. gu.se A comparative study found that nandrolone decanoate had a prominent impact on the weights of multiple organs, including the thymus, liver, kidney, testis, and heart. diva-portal.orgdiva-portal.org

Table 5: Dose-Dependent Effects of Nandrolone Phenylpropionate on Body Composition in Female Rats

| Dose | Change in Body Weight | Change in Body Protein | Change in Body Fat | Citation |

|---|---|---|---|---|

| 1 mg/kg | Significant increase | +9% | No effect | nih.gov |

| 10 mg/kg | No change | +9% | -32% | nih.gov |

Sex-Dependent Biological Responses in Animal Models

Preclinical research in animal models has revealed that the biological responses to nandrolone esters are not uniform across sexes. Instead, the physiological and behavioral effects can be significantly modulated by the sex of the animal, a phenomenon rooted in the baseline differences in endocrine systems, receptor expression, and metabolic pathways between males and females.

Studies utilizing rodent models have consistently demonstrated these sex-specific outcomes in response to nandrolone administration, particularly with its long-acting ester, nandrolone decanoate. These differences are evident in somatic growth, organ morphology, hormonal regulation, and behavior.

Somatic and Organ-Specific Responses

The anabolic effect of nandrolone on body weight gain exhibits clear sex-dependent patterns. In female rats, administration of nandrolone decanoate has been shown to enhance growth. physiology.org Conversely, in male rats, the same treatment protocols often result in no additional weight gain compared to controls, and in some cases, a reduction in body weight development has been observed. physiology.orgdiva-portal.orgresearchgate.net One study noted that while nandrolone-treated male rats were significantly lighter than their saline-treated counterparts, female rats showed comparable weight gains to controls. researchgate.net Another investigation found that nandrolone treatment enhanced growth in female rats while showing no such additional changes in males. physiology.org The exact mechanism for this sex-dependent anabolic effect is not fully understood but is thought to be related to the baseline levels of circulating endogenous androgens. physiology.org

Organ weights also show distinct responses between sexes. A notable finding is the effect on cardiac mass. In one study, nandrolone decanoate treatment failed to induce changes in most muscle weights in either sex, with the exception of the heart, which increased in a dose-dependent manner in females only. physiology.org In male rats, nandrolone administration has been linked to a decrease in the gonadosomatic index (testis weight relative to body weight). nih.gov Treatment has also been shown to significantly increase the weight of seminal vesicles in males. redalyc.org In females, nandrolone treatment has been observed to cause abnormal uterine histology, including stromal edema and vacuolization. researchgate.net

| Parameter | Effect in Males | Effect in Females | Reference |

|---|---|---|---|

| Body Weight Gain | No significant change or reduced gain | Enhanced growth | physiology.orgresearchgate.net |

| Heart Mass | No significant change | Dose-dependent increase | physiology.org |

| Testis Weight / GSI | Decreased | Not Applicable | nih.gov |

| Seminal Vesicle Weight | Increased | Not Applicable | redalyc.org |

| Uterine Morphology | Not Applicable | Abnormal vacuolization and stromal edema | researchgate.net |

Endocrine and Molecular Responses

The endocrine and molecular responses to nandrolone esters also differ between male and female animals. In male rats, nandrolone decanoate administration leads to significant alterations in the pituitary-gonadal axis, causing a decrease in serum levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and testosterone. nih.govbrieflands.com This suggests a disruption of the normal feedback mechanisms that regulate hormone production.

In contrast, studies on molecular markers have identified responses that, while present in both sexes, show different sensitivities. For instance, nandrolone decanoate treatment was found to increase the expression of insulin-like growth factor I (IGF-I) mRNA in the diaphragm muscle of both male and female rats. physiology.org However, the dose-response relationship differed; in females, both low and high doses significantly increased IGF-I mRNA levels, whereas in males, the effect was only seen at the high dose. physiology.org Furthermore, subacute administration of nandrolone decanoate has been reported to increase HDL and cholesterol values more significantly in female rats compared to males. researchgate.net

| Parameter | Effect in Males | Effect in Females | Reference |

|---|---|---|---|

| Serum Testosterone | Decreased | Not typically measured/reported | nih.govbrieflands.com |

| Serum Luteinizing Hormone (LH) | Decreased | Not typically measured/reported | nih.govbrieflands.com |

| Diaphragm IGF-I mRNA | Increased at high doses | Increased at low and high doses | physiology.org |

| HDL & Cholesterol | Increased | Significantly higher increase than in males | researchgate.net |

Behavioral and Immunomodulatory Responses

Sex-specific effects of anabolic-androgenic steroids (AAS) have also been observed in behavioral studies. While research focusing specifically on nandrolone formate (B1220265) is limited, broader studies on AAS provide context. For example, exposure to certain AAS during periadolescence has been shown to impair inhibitory avoidance learning in male rats but not in females. nih.gov In female mice, AAS exposure can alter sexual responses, causing them to display male-like mounting behaviors toward other females. oup.com In male rats, nandrolone decanoate has been shown to have long-term effects on dominance in competitive situations. researchgate.net

In the context of immune response, nandrolone and its decanoate ester have demonstrated therapeutic potential in a mouse model of lupus. capes.gov.brnih.gov Treatment reduced disease symptoms and prolonged survival in both female and castrated male mice, suggesting that its beneficial immunomodulatory effects may not be strictly dependent on traditional androgenic pathways. capes.gov.brnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.